Estrogenic Potency Comparison: 4-Nonylphenol vs. 4-tert-Octylphenol
In a head-to-head comparison of alkylphenolic compounds (APs) for estrogenic activity using the MCF-7 cell proliferation (E-Screen) assay, 4-nonylphenol and 4-t-octylphenol were identified as the most potent among eight tested APs. Estrogenic effects were detectable at a concentration of 10 μM for 4-nonylphenol, which is ten-fold less potent than the 1 μM threshold observed for 4-t-octylphenol [1]. This difference establishes a clear, quantitative activity ranking essential for selecting the appropriate positive control or test compound in endocrine disruption studies.
| Evidence Dimension | Estrogenic Potency (Minimum Detectable Effect Concentration) |
|---|---|
| Target Compound Data | 10 μM |
| Comparator Or Baseline | 4-tert-Octylphenol: 1 μM |
| Quantified Difference | 10-fold less potent |
| Conditions | MCF-7 human breast cancer cell line, E-Screen proliferation assay |
Why This Matters
This quantifies the relative estrogenic potency of 4-nonylphenol, allowing researchers to select the appropriate alkylphenol analog and concentration for their specific experimental design or to calibrate in vitro assay sensitivity.
- [1] Kwack SJ, Kwon O, Kim HS, et al. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. J Toxicol Environ Health A. 2002;65(5-6):419-431. View Source
